molecular formula C7H12FNO3 B14714000 2-Carbamoyl-2-fluoro-3-methylpentanoic acid CAS No. 18283-39-1

2-Carbamoyl-2-fluoro-3-methylpentanoic acid

Cat. No.: B14714000
CAS No.: 18283-39-1
M. Wt: 177.17 g/mol
InChI Key: AVDTUHXDIGHCSP-UHFFFAOYSA-N
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Description

2-Carbamoyl-2-fluoro-3-methylpentanoic acid is an organic compound with a unique structure that includes a carbamoyl group, a fluoro substituent, and a methyl group on a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-2-fluoro-3-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the carbamoyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-2-fluoro-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro and carbamoyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic and electrophilic reagents can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Carbamoyl-2-fluoro-3-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-2-fluoro-3-methylpentanoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Carbamoyl-2-fluoro-3-methylbutanoic acid
  • 2-Carbamoyl-2-fluoro-3-methylhexanoic acid
  • 2-Carbamoyl-2-fluoro-3-methylpropanoic acid

Uniqueness

2-Carbamoyl-2-fluoro-3-methylpentanoic acid is unique due to its specific combination of functional groups and molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

18283-39-1

Molecular Formula

C7H12FNO3

Molecular Weight

177.17 g/mol

IUPAC Name

2-carbamoyl-2-fluoro-3-methylpentanoic acid

InChI

InChI=1S/C7H12FNO3/c1-3-4(2)7(8,5(9)10)6(11)12/h4H,3H2,1-2H3,(H2,9,10)(H,11,12)

InChI Key

AVDTUHXDIGHCSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N)(C(=O)O)F

Origin of Product

United States

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